2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride
CAS No.: 1136835-65-8
Cat. No.: VC8208903
Molecular Formula: C8H8ClF2NO2
Molecular Weight: 223.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1136835-65-8 |
|---|---|
| Molecular Formula | C8H8ClF2NO2 |
| Molecular Weight | 223.6 g/mol |
| IUPAC Name | 2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |
| Standard InChI Key | ZAWAVBIUCQYFHD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, an amino group at the alpha carbon, and a carboxylic acid group, which is neutralized as a hydrochloride salt (Fig. 1) . The IUPAC name is 2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride, and its SMILES notation is C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₂NO₂ |
| Molecular Weight | 223.60 g/mol |
| XLogP3 | 1.2 (estimated lipophilicity) |
| Hydrogen Bond Donors | 3 (NH₃⁺, COOH) |
| Hydrogen Bond Acceptors | 5 (F, O, N) |
The fluorine atoms enhance electronegativity and metabolic stability, while the hydrochloride salt improves solubility in polar solvents .
Synthetic Pathways
Critical Reaction Conditions
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Nitrile reduction requires H₂ gas at 50–60 psi and 25°C.
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Purification involves recrystallization from ethanol/water mixtures .
Industrial Production Challenges
Scaling up synthesis necessitates optimizing yield (currently ~65% in lab settings) and minimizing byproducts like over-alkylated amines. Continuous-flow reactors have been proposed to enhance efficiency.
Biological Activity and Mechanisms
Receptor Interactions
The compound’s amino acid backbone allows potential interaction with GABA receptors, as seen in related fluorinated phenylglycines . In silico docking studies suggest a binding affinity (Kᵢ) of 12 nM for GABAₐ receptors, though experimental validation is pending .
Table 2: Comparative Bioactivity of Difluorophenylglycine Derivatives
| Compound | Target | IC₅₀/Kᵢ |
|---|---|---|
| 2-Amino-2-(3,4-DFPh)acetic acid | GABAₐ (predicted) | 12 nM |
| 2-Amino-2-(2,4-DFPh)acetic acid | COX-2 | 0.15 μM |
| 2-Amino-2-(3,5-DFPh)acetic acid | Tyrosine kinase | 0.40 μM |
Applications in Drug Development
Neuroprotective Therapeutics
The compound’s GABAergic activity hints at applications in epilepsy or anxiety disorders. Rodent models using analogs show a 40% reduction in seizure frequency at 10 mg/kg doses .
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210°C, with the hydrochloride salt exhibiting greater stability than the free base .
Hydrolytic Degradation
Under acidic conditions (pH 2), the compound undergoes slow hydrolysis (t₁/₂ = 14 days at 25°C), releasing glycine and 3,4-difluorobenzoic acid .
Comparative Analysis with Structural Analogs
Table 3: Physicochemical Comparison of Difluorophenylglycine Derivatives
| Compound | Molecular Weight | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| 3,4-Difluoro isomer | 223.60 | 1.2 | 8.5 |
| 2,4-Difluoro isomer | 223.60 | 1.5 | 6.2 |
| 3,5-Difluoro isomer | 223.60 | 1.8 | 4.1 |
The 3,4-difluoro isomer’s superior solubility makes it preferable for aqueous formulations .
Future Research Directions
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In Vivo Pharmacokinetics: Assess bioavailability and half-life in mammalian models.
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Target Identification: Use CRISPR-Cas9 screens to uncover novel molecular targets.
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Formulation Optimization: Develop nanoparticle carriers to enhance blood-brain barrier penetration.
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